![molecular formula C13H9N3 B2495318 5H-Benzimidazo[1,2-a]benzimidazole CAS No. 28890-99-5](/img/structure/B2495318.png)
5H-Benzimidazo[1,2-a]benzimidazole
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Overview
Description
5H-Benzimidazo[1,2-a]benzimidazole, also known as BIBM, is a fused benzimidazole-benzimidazole heterocycle. It is a nitrogen-containing heterocyclic aromatic organic compound with a wide range of applications across different scientific fields. BIBM has been widely studied for its potential use in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, BIBM has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In organic synthesis, BIBM is used as a starting material for the synthesis of different compounds. In materials science, BIBM is used as a building block for the synthesis of different polymers.
Scientific Research Applications
- Triazavirin : Derived from a related heterocyclic structure, Triazavirin (2-methylsulfanyl-6-nitro [1,2,4]-triazolo [5,1-c] [1,2,4]triazin-7-one sodium salt dihydrate) demonstrates broad-spectrum antiviral action against influenza viruses, ARVI, and tick-borne encephalitis. It has also shown efficacy in treating patients with moderate COVID-19 .
- 5-Methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine L-arginine salt monohydrate : This compound is currently undergoing clinical trials for its antiviral potential .
- Various 2-substituted benzimidazole derivatives have demonstrated antibacterial activity against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli. Additionally, they exhibit antifungal activity against C. albicans and A. niger .
- Benzimidazole derivatives have been explored as potential anticancer agents. Their structural features make them promising candidates for further investigation .
- Some benzimidazole-containing compounds exhibit anti-inflammatory properties, which could be relevant for therapeutic applications .
- Certain benzimidazole derivatives have demonstrated antioxidant effects, which are crucial for combating oxidative stress-related diseases .
- Benzimidazo[2,1-a]isoquinolin-6(5H)-one is a structurally unique tetracyclic N-heterocycle found in biologically active natural products and pharmaceutical compounds. Its diverse applications extend beyond medicine to functional materials .
Antiviral Activity
Antibacterial and Antifungal Properties
Anticancer Potential
Anti-inflammatory Effects
Antioxidant Activity
Functional Materials and Beyond
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, such as proton pump inhibitory, antifungal, antihiv, antimicrobial, anti-inflammatory, analgesic, antidiabetic, anti-cancer, and others . The compound’s interaction with its targets likely involves binding to the active site of the target enzyme or receptor, leading to changes in the target’s function.
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would depend on the specific pathway and target involved.
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be metabolized or excreted.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the effects could include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
properties
IUPAC Name |
6H-benzimidazolo[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLACMEYLRXQSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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